AB-CHMINACA metabolite M1B

Description

Structure

3D Structure

Properties

CAS No. |

2131173-54-9 |

|---|---|

Molecular Formula |

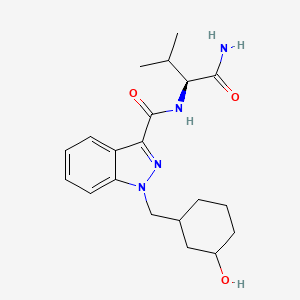

C20H28N4O3 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide |

InChI |

InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |

InChI Key |

JPYMZGZGKXHPPL-KVULBXGLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Ab Chminaca Yielding Metabolite M1b

In Vitro Metabolic Characterization of AB-CHMINACA

In vitro studies are fundamental in predicting and understanding the metabolic pathways of new psychoactive substances like AB-CHMINACA. These laboratory-based experiments provide a controlled environment to identify the enzymes and reactions involved in the breakdown of the compound.

Application of Human Liver Microsome Systems in Metabolite Generation

Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism. nih.govuantwerpen.be They contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net When AB-CHMINACA is incubated with HLMs, it undergoes extensive metabolism, leading to the formation of numerous metabolites. nih.govvulcanchem.com Studies have identified as many as 26 different metabolites in HLM incubations, demonstrating the significant biotransformation this compound undergoes. nih.govvulcanchem.com These metabolites include products of hydroxylation, N-dealkylation, and carboxylation. nih.gov The use of HLMs is a critical first step in identifying potential biomarkers of AB-CHMINACA consumption for forensic and clinical purposes. nih.govuantwerpen.be

Enzymatic Biotransformation Mechanisms: Role of Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4 Activity)

The primary enzymes responsible for the initial phase I metabolism of AB-CHMINACA are the cytochrome P450 enzymes. nih.govresearchgate.net Specifically, hydroxylation reactions are predominantly carried out by this enzyme family. nih.gov To pinpoint the exact CYP isoforms involved, studies have utilized a panel of recombinant human CYPs. nih.gov Among the tested isoforms, CYP3A4 has been identified as the most active enzyme in the metabolism of AB-CHMINACA. nih.govresearchgate.net This is significant as CYP3A4 is a major enzyme in human drug metabolism, responsible for the breakdown of a large percentage of therapeutic drugs. abcam.co.jp The prominent role of CYP3A4 suggests potential for drug-drug interactions in individuals co-consuming AB-CHMINACA with other substances metabolized by this enzyme. researchgate.net

Elucidation and Structural Assignment of Mono-Hydroxylated Metabolites, Including 3-OH-AB-CHMINACA (M1B)

Among the various metabolites produced, mono-hydroxylated forms are a major class. nih.govvulcanchem.com In vitro studies have identified seven different mono-hydroxylated metabolites of AB-CHMINACA. nih.govvulcanchem.com One of these, specifically hydroxylated on the cyclohexyl ring, is designated as M1B. vulcanchem.com The structure of AB-CHMINACA metabolite M1B is N-[(2S)-1-Amino-3-methyl-1-oxo-2-butanyl]-1-[(3-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide. vulcanchem.com This hydroxylation at the 3-position of the cyclohexyl ring increases the polarity of the molecule compared to the parent AB-CHMINACA. vulcanchem.com The structural elucidation of these metabolites is typically achieved using advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry. nih.govd-nb.info

Consideration of Diastereomeric Forms of this compound

Due to the introduction of a new chiral center at the hydroxylated carbon on the cyclohexyl ring, this compound can exist as a mixture of diastereomers. caymanchem.com Commercially available reference standards for this metabolite are often supplied as a mixture of these diastereomers. caymanchem.comnetascientific.comcaymanchem.comnetascientific.comlgcstandards.com The specific stereochemistry of these diastereomers can potentially influence their biological activity and subsequent metabolic fate, although this aspect requires further detailed investigation.

In Vivo Metabolic Profiling of AB-CHMINACA and Detection of Metabolite M1B

While in vitro studies provide a foundational understanding, in vivo metabolic profiling is crucial for confirming the relevance of these findings in a living organism.

Correlation Between In Vitro and In Vivo Metabolic Findings

A strong correlation has been observed between the metabolites identified in HLM incubations and those detected in authentic human urine samples from AB-CHMINACA users. nih.govresearchgate.net Many of the in vitro metabolites, including the mono-hydroxylated species, have been confirmed to be present in vivo. nih.gov This validates the use of HLM systems as a reliable predictive tool for the human metabolism of AB-CHMINACA. nih.govresearchgate.net The detection of hydroxylated metabolites like M1B in urine is a key strategy for biomonitoring and confirming the consumption of the parent compound, as the parent drug itself is often found in very low concentrations or is undetectable in urine. d-nb.infonih.govresearchgate.net

Detection of this compound in Authentic Biological Specimens (e.g., Urine)

Due to the rapid and extensive metabolism of AB-CHMINACA, the parent compound is often undetectable in biological fluids collected from users. nih.gov Consequently, the detection of its metabolites is crucial for confirming consumption in clinical and forensic toxicology. d-nb.info Metabolites like M1B serve as reliable biomarkers for exposure to AB-CHMINACA. vulcanchem.com

Urine is considered the most suitable matrix for detecting AB-CHMINACA metabolites because they are excreted in higher concentrations and for a longer duration compared to the parent drug. vulcanchem.comresearchgate.net In one case study, unchanged AB-CHMINACA was not detected in blood or urine, but its metabolites were successfully identified and quantified in the urine specimen. nih.gov Specifically, 4-hydroxycyclohexylmethyl AB-CHMINACA (a positional isomer of M1B) was detected at a concentration of 52.8 ± 3.44 ng/mL. nih.gov Studies have also confirmed that most of the metabolites identified in in-vitro experiments are also present in authentic urine samples from users. nih.gov

The primary analytical technique for the detection and quantification of AB-CHMINACA metabolites is liquid chromatography coupled to mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS). nih.govd-nb.infonih.gov These methods offer the high sensitivity and specificity required to identify trace amounts of metabolites in complex biological matrices. vulcanchem.com

| Biological Matrix | Detection Characteristics | Limitations/Considerations |

|---|---|---|

| Urine | Primary matrix for metabolite detection; offers a longer detection window. vulcanchem.comresearchgate.net | Parent compound is rarely detected. vulcanchem.com Detection can be complex, requiring prior identification of target metabolites. nih.gov |

| Blood/Serum | Can detect both parent compound and metabolites. | Shorter detection window compared to urine. vulcanchem.com Metabolite concentrations may be higher than the parent compound. researchgate.net |

| Oral Fluid | Useful for detecting recent consumption. | Low concentrations of compounds are typically found. vulcanchem.com |

| Hair | Potential for long-term detection, indicating chronic use. nih.gov | Susceptible to external contamination, which can complicate interpretation. nih.gov |

Predictive Computational and Structural Metabolism Frameworks for AB-CHMINACA

Given the continuous emergence of new synthetic cannabinoids, predictive models are essential tools for anticipating their metabolic fate. These frameworks allow toxicologists to identify potential biomarkers for which reference standards may not yet be commercially available. nih.gov

Conceptual Models for Hydroxylation on the Cyclohexyl Moiety Leading to Metabolites

The prediction of AB-CHMINACA metabolites, including various hydroxylated forms like M1B, is often based on the established metabolic pathways of structurally similar synthetic cannabinoids. d-nb.infonih.gov The rationale is that compounds sharing common structural features will likely undergo similar biotransformations. For AB-CHMINACA, the cyclohexylmethyl group is a known site for metabolic activity. dntb.gov.ua Computational models and expert knowledge predict that hydroxylation on this cyclohexyl ring is a primary metabolic reaction. researchgate.netnih.gov This prediction guides the chemical synthesis of potential metabolite standards, such as M1B (3-hydroxycyclohexyl) and its isomers, which are then used to confirm their presence in biological samples. d-nb.infonih.gov

Comprehensive Analysis of Predicted Metabolic Transformations

Metabolism prediction for AB-CHMINACA is not limited to a single reaction but encompasses a range of possible biotransformations. Based on its chemical structure and comparisons with related compounds, several key metabolic pathways are anticipated. researchgate.netnih.gov These predictions provide a roadmap for analytical chemists searching for evidence of AB-CHMINACA use.

| Predicted Metabolic Transformation | Description |

|---|---|

| Hydroxylation of cyclohexyl ring | The addition of one or more hydroxyl (-OH) groups to the cyclohexyl moiety. This is a major pathway leading to metabolites like M1B. researchgate.netnih.gov |

| Hydrolysis of terminal amide | Cleavage of the primary amide bond, resulting in a carboxylic acid metabolite. researchgate.netnih.gov |

| Hydrolysis of internal amide | Cleavage of the secondary amide bond that links the valine and indazole portions of the molecule. researchgate.netnih.gov |

| Hydroxylation/Oxidation of isopropyl group | Metabolic modification of the isopropyl group on the valine moiety, typically through hydroxylation followed by potential oxidation to a carboxylic acid. researchgate.netnih.gov |

In-vitro studies have largely confirmed these predictions, identifying a wide array of metabolites resulting from these transformations. Research using HLMs has detected 26 different metabolites, including products of mono-hydroxylation, di-hydroxylation, N-dealkylation, and carboxylation, which aligns with the predicted pathways. nih.gov

Academic and Forensic Research Applications of Ab Chminaca Metabolite M1b Analysis

Biomonitoring Strategies for Synthetic Cannabinoid Exposure

Effective biomonitoring is essential for tracking the prevalence and exposure to synthetic cannabinoids. The detection of metabolites in biological matrices such as urine, blood, and hair serves as a primary strategy for confirming the intake of a parent compound. nih.gov For synthetic cannabinoids like AB-CHMINACA, the parent compound is often metabolized extensively and rapidly, making it undetectable in urine. nih.govresearchgate.net Therefore, identifying and targeting major metabolites is a more reliable approach for biomonitoring.

Urine is the most common matrix for detecting synthetic cannabinoid metabolites due to less invasive collection and higher concentrations of metabolites. nih.gov However, the complexity of metabolic pathways necessitates prior identification of the most abundant and specific metabolites to be used as biomarkers. nih.gov Blood and oral fluid may contain the parent compound at low concentrations, but establishing a correlation with the severity of symptoms is often difficult. nih.gov Hair analysis can indicate chronic consumption, but it is challenging to differentiate between active use and passive contamination. nih.gov

The development of robust biomonitoring strategies relies on a thorough understanding of the in vivo metabolism of the target synthetic cannabinoid. In the case of AB-CHMINACA, initial studies focused on identifying its metabolic products in human systems to establish reliable biomarkers for exposure. nih.gov

Identification and Validation of AB-CHMINACA Metabolite M1B as a Biomarker of Exposure

The validation of a specific metabolite as a biomarker is a critical step in forensic and clinical toxicology. For AB-CHMINACA, in vitro studies using human liver microsomes (HLMs) were instrumental in elucidating its metabolic pathways. nih.gov These studies identified numerous metabolites, with hydroxylation and carboxylation being major biotransformations. nih.gov

This compound is a mono-hydroxylated metabolite of AB-CHMINACA. In vitro metabolism studies of AB-CHMINACA revealed the formation of several mono-hydroxylated metabolites, which were considered major metabolic products. nih.gov Subsequent analysis of urine from an AB-CHMINACA user confirmed the presence of many of the metabolites identified in vitro, demonstrating the predictive power of these experiments for in vivo metabolism. nih.gov The reliable identification of these metabolites in authentic urine samples is a key aspect of validating them as biomarkers for routine analysis. nih.gov

The primary metabolic reactions for AB-CHMINACA involve cytochrome P450 (CYP) enzymes, with CYP3A4 being the most active in producing hydroxylated metabolites. nih.gov The position of hydroxylation on the cyclohexyl ring is a common metabolic pathway for synthetic cannabinoids containing this moiety. researchgate.net

Table 1: Key Findings in the Identification of AB-CHMINACA Metabolites

| Study Type | Key Findings | Reference |

| In Vitro (Human Liver Microsomes) | Identified 26 metabolites, including seven mono-hydroxylated metabolites as major products. | nih.gov |

| In Vivo (Human Urine Analysis) | Confirmed the presence of in vitro identified metabolites in an authentic urine sample. | nih.gov |

| In Vitro (Recombinant CYPs) | Determined that CYP3A4 is the primary enzyme responsible for hydroxylation. | nih.gov |

In Vitro Receptor Activity Profiling of this compound

Metabolites of synthetic cannabinoids can retain activity at cannabinoid receptors. nih.gov Studies on other synthetic cannabinoids have shown that hydroxylated metabolites can still bind to and activate CB1 and CB2 receptors. nih.gov For AB-CHMINACA, it is expected that hydroxylated metabolites, such as M1B, would retain some degree of cannabinoid receptor activity. Preliminary analyses of urinary metabolites of AB-CHMINACA have indicated the expected hydroxylation, and it is known that the parent compound exhibits high efficacy at the CB1 receptor. nih.gov Further research is needed to fully characterize the specific binding affinity and efficacy of this compound at cannabinoid receptors.

Contributions to Structure-Metabolism Relationship (SMR) Studies within the Synthetic Cannabinoid Class

The study of AB-CHMINACA and its metabolites contributes to the broader understanding of structure-metabolism relationships (SMRs) within the diverse class of synthetic cannabinoids. By comparing the metabolic pathways of structurally similar compounds, researchers can predict the likely metabolites of new and emerging synthetic cannabinoids. oup.comdiva-portal.org

The metabolism of AB-CHMINACA, particularly the hydroxylation of the cyclohexylmethyl group, is consistent with the metabolism of other synthetic cannabinoids containing this structural feature, such as ADB-CHMINACA. researchgate.netresearchgate.net The cyclohexylmethyl tail is a primary site for hydroxylation across various indazole carboxamide synthetic cannabinoids. researchgate.net

Table 2: Common Metabolic Pathways for Synthetic Cannabinoids with a Cyclohexylmethyl Moiety

| Compound | Primary Metabolic Pathway on Cyclohexylmethyl Moiety | Reference |

| AB-CHMINACA | Mono-hydroxylation | nih.gov |

| ADB-CHMINACA | Hydroxylation | nih.govresearchgate.net |

| MDMB-CHMICA | Hydroxylation | researchgate.net |

These SMR studies are invaluable for forensic laboratories, as they can help in tentatively identifying metabolites of novel synthetic cannabinoids even before reference standards are available, thus accelerating the response to new public health threats. diva-portal.org

Evolving Analytical Strategies in Forensic Toxicology for Novel Synthetic Cannabinoids and Their Metabolites

The rapid emergence of new synthetic cannabinoids necessitates the continuous evolution of analytical strategies in forensic toxicology. The detection of metabolites is a cornerstone of these strategies, as parent compounds are often not detectable in biological samples. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the selective identification and quantification of synthetic cannabinoids and their metabolites. nih.gov High-resolution mass spectrometry (HRMS), such as LC-QTOF/MS, is particularly valuable for identifying unknown metabolites in in vitro and in vivo studies. nih.gov

The challenges in forensic toxicology include the lack of commercially available reference standards for new metabolites and the need for constant re-validation of analytical methods. nih.gov The proactive study of in vitro metabolism of new synthetic cannabinoids is a key strategy to stay ahead of the curve, allowing for the prediction and identification of major metabolites that can then be targeted in routine forensic analysis. nih.gov The development of comprehensive screening methods that include a wide range of expected metabolites is crucial for the effective detection of synthetic cannabinoid use. d-nb.info

Q & A

Basic Research Question

- Solubility : Use DMSO (30 mg/mL) or ethanol (30 mg/mL) for stock solutions .

- Storage : Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles .

- Decomposition : Monitor via LC-MS; no hazardous degradation products are reported under recommended conditions .

How can researchers clinically correlate M1B levels with neuropsychiatric symptoms in AB-CHMINACA users?

Advanced Research Question

- Collect paired blood/urine samples post-exposure. M1B’s rapid metabolism necessitates measuring major metabolites (e.g., M2, M4) to extend the detection window .

- Use LC-MS/MS to quantify M1B in serum and correlate with symptom severity (e.g., hyperglycemia, agitation). Note that co-detection of multiple SCRAs complicates causality .

What criteria validate M1B as a biomarker for AB-CHMINACA use in forensic toxicology?

Advanced Research Question

A valid biomarker must:

- Be unique to AB-CHMINACA metabolism (e.g., carboxylated metabolites from valine hydrolysis) .

- Persist in urine longer than the parent compound.

- Show dose-response correlation in controlled dosing studies. M1B’s utility is limited by shared pathways with other SCRAs; thus, combining multiple metabolites (e.g., M1B + M4) improves specificity .

What methodological challenges arise in quantifying M1B in complex matrices, and how are they addressed?

Advanced Research Question

- Matrix Effects : Use isotope-labeled internal standards (e.g., d9-AB-CHMINACA) to normalize ion suppression in blood/urine .

- Co-elution : Optimize chromatographic separation (e.g., C18 columns, gradient elution) to resolve M1B from isomers .

- Low Abundance : Pre-concentrate samples via SPE and employ HRMS for accurate quantification at sub-ng/mL levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.